(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQOROWSSPTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tropane Precursors
Starting with a tropinone derivative, reductive amination forms the bicyclic amine. For example, treatment of 3-thiolan-2-one with methylamine under acidic conditions yields the 8-azabicyclo[3.2.1]octane skeleton. Stereochemical control at C1 and C5 is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by protocols for related bicyclic amines.
Key Reaction Conditions
- Reagent : NH$$3$$/H$$2$$SO$$_4$$
- Temperature : 80–100°C
- Yield : ~60%
Introduction of the Methylthio Group at Position 3
Nucleophilic Substitution of a Halogenated Intermediate
A bromo or chloro substituent at position 3 serves as a leaving group for methylthio introduction. Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) facilitates substitution:
$$
\text{Bicyclo-Br} + \text{NaSMe} \xrightarrow{\text{DMF, 50°C}} \text{Bicyclo-SMe} + \text{NaBr}
$$
Optimization Insights
- Solvent : DMF enhances reactivity compared to methanol, reducing impurity formation.
- Yield : 75–85% with ≤2% byproducts.
Attachment of the 4-Fluorophenyl Methanone Moiety
Acylation of the Bridgehead Nitrogen
The nitrogen acylation is achieved via reaction with 4-fluorobenzoyl chloride under Schotten-Baumann conditions:
$$
\text{Bicyclo-NH} + \text{ClC(O)C}6\text{H}4\text{F-4} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Bicyclo-NC(O)C}6\text{H}4\text{F-4} + \text{HCl}
$$
Critical Parameters
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling between a boronated bicycloamine and 4-fluorobenzoyl iodide has been explored, though yields remain moderate (50–60%).
Stereochemical Control and Resolution
The (1R,5S) configuration is secured via chiral resolution using dibenzoyl tartaric acid, achieving >99% enantiomeric excess (ee). Chromatographic separation on chiral columns (e.g., Chiralpak AD-H) further refines stereochemical purity.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding white crystalline product. Characterization data include:
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| $$^1$$H NMR (CDCl$$_3$$) | δ 7.85 (d, 2H), 7.15 (d, 2H), 3.92 (m, 1H), 3.02 (s, 3H) |
| HRMS (m/z) | [M+H]$$^+$$ Calc. 336.1201; Found 336.1198 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azabicyclooctane moiety can modulate the compound’s overall conformation and activity. These interactions can lead to various biochemical effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (4-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (4-methylphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone distinguishes it from similar compounds, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This unique feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
The compound (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also known as FLB 414 , is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
FLB 414 is characterized by a bicyclic structure that incorporates a nitrogen atom, a 4-fluorophenyl moiety, and a methylthio group. Its molecular formula is with a molecular weight of 279.4 g/mol. The presence of the fluorine atom and the bicyclic framework contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FNOS |
| Molecular Weight | 279.4 g/mol |
| CAS Number | 1795358-02-9 |
Synthesis
The synthesis of FLB 414 was first reported by Iijima et al. in 1996, utilizing the reaction of (4-fluorophenyl)acetyl chloride with (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane . This multi-step process involves the formation of the bicyclic structure followed by the introduction of functional groups that enhance its biological activity.
Anticonvulsant Properties
Research has indicated that FLB 414 exhibits significant anticonvulsant properties. A study conducted by Muroi et al. in 1998 demonstrated its efficacy in maximal electroshock (MES) and picrotoxin seizure models in mice. The compound's mechanism of action remains under investigation, but it is believed to involve modulation of neurotransmitter systems.
Inhibition Studies
FLB 414 has been evaluated for its potential inhibitory effects on various biological targets:
- Inhibition of AbTYR : A study exploring the inhibitory effects on AbTYR (an enzyme involved in melanin synthesis) reported promising results with IC50 values ranging from to for similar compounds bearing the 4-fluorophenyl motif . The presence of the methylthio group enhances binding interactions within the active site.
| Compound | IC50 (µM) |
|---|---|
| FLB 414 | Not specified |
| Kojic Acid (KA) | 17.76 ± 0.18 |
Mechanistic Insights
The binding interactions of FLB 414 with target enzymes have been characterized through computational modeling and biochemical assays. The compound appears to engage in favorable contacts with residues such as Val248, Met257, Asn260, and Phe264 within the catalytic site . These insights are crucial for understanding how structural modifications can enhance biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of FLB 414 and related compounds:
- Anticonvulsant Activity : Muroi et al.'s study highlighted FLB 414's effectiveness in seizure models, suggesting potential therapeutic applications for epilepsy.
- Enzyme Inhibition : Research on AbTYR inhibition indicates that modifications to the phenyl ring can significantly affect potency, with certain substitutions leading to improved inhibitory effects compared to parent compounds .
Q & A
Q. Table 1: Stability Conditions and Observed Degradation Products
| Condition | Degradation Product | Detection Method | Reference |
|---|---|---|---|
| 0.1M HCl, 25°C | 4-Fluorobenzoic acid | HPLC-UV | |
| 60°C, 7 days | Sulfoxide derivative | LC-MS (m/z 263.1) |
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the methylthio group’s role in biological activity?
Methodological Answer:
- Analog Synthesis : Replace methylthio (-SMe) with sulfoxide (-SOCH₃), sulfone (-SO₂CH₃), or hydrogen (-H) .
- Binding Assays : Test analogs against target receptors (e.g., dopamine or serotonin transporters) using radioligand displacement (IC₅₀ comparisons) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze steric/electronic effects of substituents on binding affinity .
Q. Table 2: SAR Modifications and Observed Activity
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| -SMe | 12.3 | -9.8 | |
| -SO₂CH₃ | 45.6 | -7.2 |
Advanced: What experimental strategies resolve contradictions in reported metabolic stability data across studies?
Methodological Answer:
- Cross-Validation : Compare microsomal stability assays (human vs. rodent liver microsomes) under standardized conditions (pH 7.4, NADPH cofactor) .
- Isotope Tracing : Use C-labeled compound to track metabolite formation via LC-MS/MS .
- Inter-lab Collaboration : Share protocols for in vitro/in vivo models (e.g., Caco-2 permeability, rat PK) to identify methodological variability .
Advanced: How should impurity profiling be conducted to meet ICH Q3A guidelines?
Methodological Answer:
- HPLC-MS/MS : Use a Waters XBridge® C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid/acetonitrile gradient to detect impurities (e.g., des-fluoro analog, CAS 42019-78-3) at 0.1% threshold .
- Reference Standards : Synthesize and characterize impurities (e.g., (4-chlorophenyl) analogs) for calibration .
Advanced: What in vivo experimental designs are optimal for assessing neuropharmacological activity?
Methodological Answer:
- Dose Escalation : Administer 1–30 mg/kg (oral/i.p.) in Sprague-Dawley rats; measure plasma exposure (LC-MS/MS) and brain penetration (Kp = 0.8–1.2) .
- Behavioral Models : Test in forced swim (depression) and rotarod (motor function) assays with positive controls (e.g., fluoxetine) .
Advanced: How can degradation pathways be elucidated under photolytic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
